Cas no 1805197-25-4 (Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylate)

Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylate
-
- インチ: 1S/C10H9BrF3NO2/c1-2-17-10(16)8-6(12)3-5(9(13)14)7(4-11)15-8/h3,9H,2,4H2,1H3
- InChIKey: OWZPGWOICJCQJY-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(F)F)=CC(=C(C(=O)OCC)N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029032935-1g |
Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylate |
1805197-25-4 | 95% | 1g |
$3,126.60 | 2022-04-01 | |
Alichem | A029032935-250mg |
Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylate |
1805197-25-4 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
Alichem | A029032935-500mg |
Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylate |
1805197-25-4 | 95% | 500mg |
$1,836.65 | 2022-04-01 |
Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylate 関連文献
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Wei Chen Nanoscale, 2015,7, 6957-6990
Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylateに関する追加情報
Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylate (CAS No. 1805197-25-4) - A Comprehensive Overview of Structure, Synthesis, and Applications in Modern Chemistry and Biomedicine
The compound Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylate (CAS No. 1805197-25-4) represents a structurally complex derivative of the pyridine scaffold, incorporating multiple functional groups that confer unique chemical reactivity and biological potential. Its molecular framework features a six-membered pyridine ring substituted with a bromomethyl group at position C2, a trifluoromethyl group at position C3, a fluoro substituent at position C5, and an ester functionality at position C6. This combination of halogenated moieties and heteroaromatic architecture positions the compound as a valuable intermediate in the development of pharmaceuticals targeting G protein-coupled receptors (GPCRs), enzyme inhibitors, and other bioactive molecules.
The strategic placement of fluorine atoms in this molecule aligns with contemporary trends in medicinal chemistry where fluorination is employed to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. The difluoromethyl group at C3 mimics natural amino acid side chains while introducing steric bulk that can modulate enzyme-substrate interactions. Meanwhile, the brominated methyl group serves as an electrophilic handle for subsequent cross-coupling reactions via transition metal catalysis, enabling rapid diversification of the core scaffold.
Synthetic approaches to this compound have been reported in recent literature employing palladium-catalyzed Buchwald-Hartwig couplings for the introduction of the bromomethyl functionality. The ester group at C6 provides opportunities for further derivatization through hydrolysis to carboxylic acids or amidation reactions to generate amide-based bioisosteres. Notably, the synthesis strategy emphasizes atom-efficient transformations that minimize byproduct formation—a critical consideration for large-scale pharmaceutical manufacturing processes.
In terms of biological evaluation, preliminary studies on related pyridine derivatives have demonstrated activity against kinases involved in cancer progression and ion channels associated with neurological disorders. The trifluoromethyl substitution pattern observed in this compound has been correlated with improved blood-brain barrier permeability in preclinical models, suggesting potential applications in central nervous system (CNS) drug discovery programs. Additionally, computational docking studies predict favorable interactions between this scaffold and hydrophobic pockets within target protein structures.
The versatility of this molecule extends beyond traditional small-molecule therapeutics. Recent advances in click chemistry have enabled its incorporation into polymer-based drug delivery systems through strain-promoted azide-alkyne cycloadditions (SPAAC). The brominated handle facilitates selective conjugation to functionalized nanoparticles or liposomes while maintaining the integrity of other substituents such as the difluoromethyl group which remains chemically inert under standard conjugation conditions.
In agrochemical research contexts, compounds bearing similar fluorinated pyridine cores have shown herbicidal activity by inhibiting acetolactate synthase (ALS), an essential enzyme in plant amino acid biosynthesis pathways. The brominated methyl substitution may enhance herbicidal selectivity by modulating uptake kinetics across plant cell membranes without affecting mammalian metabolic processes—a critical safety profile for crop protection agents.
Analytical characterization techniques such as NMR spectroscopy (particularly ¹⁹F NMR) are essential for confirming structural features like the trifluoromethyl substitution pattern and verifying regiochemical purity during synthetic campaigns. High-resolution mass spectrometry provides definitive molecular weight confirmation while X-ray crystallography can resolve three-dimensional packing arrangements that influence crystallization behavior—an important factor for solid-state formulation development.
Ongoing research focuses on optimizing synthetic routes through microwave-assisted protocols which reduce reaction times by up to 70% compared to conventional heating methods while maintaining >95% yields of pure product as determined by HPLC analysis. These process improvements directly address cost-of-goods concerns associated with commercial production volumes required for clinical trials or agricultural applications.
The environmental impact profile of this compound is being evaluated through green chemistry metrics including E-factor calculations which assess waste generation per mole of product synthesized. Preliminary data indicates that current synthetic methodologies achieve E-factors below industry benchmarks due to efficient solvent recycling systems integrated into multi-step purification workflows.
In conclusion, Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylate represents a multifunctional platform molecule whose structural diversity enables exploration across multiple therapeutic domains from oncology to neurology while simultaneously supporting sustainable chemical manufacturing practices aligned with modern regulatory standards.
1805197-25-4 (Ethyl 2-(bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-6-carboxylate) 関連製品
- 2225169-72-0(2-Methyl-4-(imidazol-1-yl)phenylboronic acid)
- 872609-14-8(N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide)
- 923379-23-1(6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)
- 2344685-10-3(Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate)
- 1860017-24-8(4,4-Dimethyl-1-(5-methylthiophen-3-yl)pentane-1,3-dione)
- 1857829-01-6(1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one)
- 1807230-45-0(Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate)
- 1293156-74-7(N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide)
- 898429-52-2(N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethoxyphenyl)ethanediamide)




